

# N-Valeryl-D-glucosamine CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Valeryl-D-glucosamine*

Cat. No.: *B15549915*

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## An In-depth Technical Guide to N-Valeryl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Valeryl-D-glucosamine**, a derivative of D-glucosamine. It includes key chemical and physical data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Data Presentation

Quantitative data for **N-Valeryl-D-glucosamine** is summarized in the tables below for easy reference and comparison.

Identifier	Value
CAS Number	63223-57-4
Synonyms	2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose

Chemical and Physical Properties	Value
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>6</sub>
Molecular Weight	263.29 g/mol
Appearance	White to almost white powder or crystal

## Experimental Protocols

### Synthesis of N-Valeryl-D-glucosamine

This protocol outlines a general method for the N-acylation of D-glucosamine, which can be specifically adapted for the synthesis of **N-Valeryl-D-glucosamine**.

Materials:

- D-glucosamine hydrochloride
- Anhydrous methanol
- Sodium metal
- Valeric anhydride (or Pentanoic anhydride)
- Ice-water bath
- Magnetic stirrer and stir bar
- Filtration apparatus
- Ether
- Desiccator with a drying agent (e.g., P<sub>2</sub>O<sub>5</sub>)
- Thin-layer chromatography (TLC) apparatus and appropriate solvent system (e.g., chloroform:methanol 1:3)

Procedure:

- **Preparation of Sodium Methoxide Solution:** In a flask, dissolve an equivalent amount of sodium metal in anhydrous methanol. For example, for 11 g of D-glucosamine hydrochloride, 1.15 g of sodium would be dissolved in 50 mL of anhydrous methanol. This reaction is exothermic and should be handled with care.
- **Formation of D-glucosamine Free Base:** Add D-glucosamine hydrochloride to the sodium methoxide solution. Gentle swirling for approximately 5 minutes will cause the precipitation of sodium chloride.
- **Removal of Sodium Chloride:** Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small volume of cold methanol to ensure complete recovery of the D-glucosamine solution. The filtrate is a supersaturated solution of D-glucosamine.
- **N-acylation Reaction:** Cool the D-glucosamine solution in an ice-water bath. While stirring magnetically, gradually add 1.2 to 1.5 equivalents of valeric anhydride.
- **Reaction Monitoring:** Continue stirring in the ice-water bath for a period and then allow the reaction mixture to stand at room temperature for 24 hours. Monitor the progress of the reaction using thin-layer chromatography.<sup>[1]</sup>
- **Isolation and Purification of the Product:** The crude **N-Valeryl-D-glucosamine** will precipitate as a white solid. Collect the precipitate by filtration. Wash the product first with cold methanol and then repeatedly with ether to remove any unreacted valeric acid.
- **Drying:** Dry the purified **N-Valeryl-D-glucosamine** at room temperature in a desiccator over a suitable drying agent.<sup>[1]</sup>

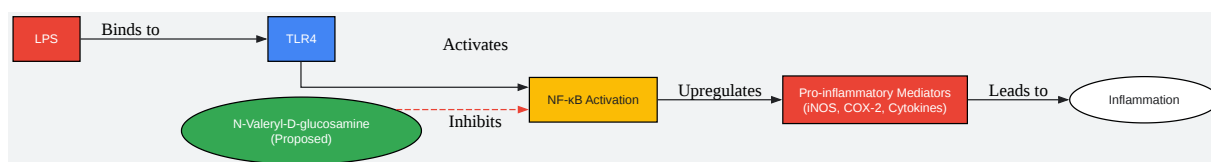
## Biological Activity and Signaling Pathways

While direct studies on **N-Valeryl-D-glucosamine** are limited, research on glucosamine and other N-acylated derivatives provides insights into its potential biological roles, particularly in anti-inflammatory and anti-cancer applications.<sup>[2]</sup> The addition of the valeryl group increases its lipophilicity, which may enhance its interaction with cellular membranes and certain signaling proteins.

## Potential Anti-inflammatory Signaling Pathways

Glucosamine and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key pathway implicated is the inhibition of nuclear factor-kappaB (NF- $\kappa$ B).[3]

A novel glucosamine derivative has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[3] This is achieved by suppressing the DNA-binding activity of NF- $\kappa$ B, which in turn downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. [3] It is plausible that **N-Valeryl-D-glucosamine** could exert similar effects due to its structural similarity to other anti-inflammatory glucosamine derivatives.



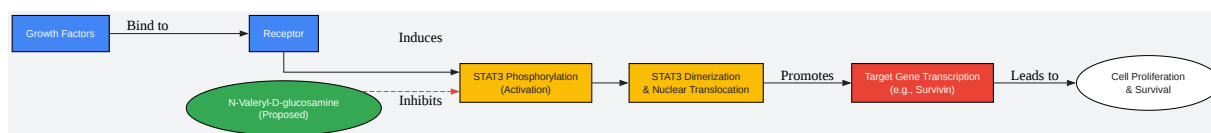
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Proposed Anti-inflammatory Action of **N-Valeryl-D-glucosamine**.

## Potential Anti-cancer Signaling Pathways

Glucosamine has been investigated for its anti-cancer properties, with studies pointing towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Constitutively active STAT3 is found in many types of cancer and plays a crucial role in tumor progression. Glucosamine has been shown to suppress the proliferation of cancer cells by inhibiting the phosphorylation of STAT3, which in turn reduces its DNA binding and transcriptional activities. This leads to the downregulation of STAT3 target genes that promote cell survival. Given that **N-Valeryl-D-glucosamine** is a derivative of glucosamine, it may share this anti-cancer mechanism.



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Proposed Anti-cancer Action of **N-Valeryl-D-glucosamine**.

## Summary and Future Directions

**N-Valeryl-D-glucosamine** is a chemically defined derivative of D-glucosamine with potential applications in the pharmaceutical and cosmetic industries.[2] The provided synthesis protocol offers a straightforward method for its preparation. Based on the known biological activities of related compounds, **N-Valeryl-D-glucosamine** warrants further investigation for its potential anti-inflammatory and anti-cancer properties. Future research should focus on elucidating its specific molecular targets and mechanisms of action in relevant in vitro and in vivo models. The increased lipophilicity conferred by the valeryl group may offer advantages in terms of bioavailability and cellular uptake, making it a promising candidate for further drug development.

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